molecular formula C37H43N7O6 B1279615 BZ-Phe-val-arg-amc CAS No. 88899-22-3

BZ-Phe-val-arg-amc

Cat. No.: B1279615
CAS No.: 88899-22-3
M. Wt: 681.8 g/mol
InChI Key: QBDRNGBZKAOZHF-OLWNVYNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of BZ-Phe-val-arg-amc are thrombin and ficain . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Ficain, on the other hand, is a cysteine protease found in figs that has been implicated in a variety of biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for thrombin and ficain . This means that the compound is cleaved by these enzymes, resulting in the release of a fluorescent product that can be detected and quantified. This interaction allows for the quantitative determination of thrombin and ficain activity.

Biochemical Pathways

The cleavage of this compound by thrombin and ficain is part of the broader proteolytic activity of these enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a fundamental process in biology, involved in numerous pathways such as digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of thrombin and ficain, and therefore the cleavage of this compound, can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the fluorescence of the product released upon cleavage can be influenced by the local environment, including the pH and the presence of other fluorescent substances.

Biochemical Analysis

Biochemical Properties

BZ-Phe-val-arg-amc plays a significant role in biochemical reactions as a substrate for proteases. It is specifically designed to interact with enzymes like thrombin (coagulation factor IIa), ficain, and ananain . When these enzymes cleave this compound, they release a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured. This interaction is highly specific, allowing researchers to accurately determine the activity of these proteases in various samples. The sensitivity and specificity of this compound make it an essential tool for studying protease activity in different biological contexts.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, thrombin, one of the primary enzymes that interact with this compound, plays a crucial role in coagulation and inflammation . By measuring thrombin activity using this compound, researchers can gain insights into the regulation of these cellular processes. Additionally, the compound’s ability to be cleaved by other proteases like ficain and ananain further expands its utility in studying diverse cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by specific proteases, resulting in the release of the fluorescent product AMC. This cleavage occurs at the peptide bond between the arginine and AMC moieties . The released AMC emits fluorescence upon excitation, allowing for the quantitative measurement of enzyme activity. The specificity of this compound for certain proteases ensures that the observed fluorescence is directly correlated with the activity of the target enzyme. This mechanism provides a reliable and sensitive method for studying protease function in various biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its performance in assays. Researchers have observed that the fluorescence signal generated by this compound remains consistent over short-term experiments, but long-term studies may require careful monitoring of the compound’s stability to ensure accurate results.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound is cleaved by enzymes such as thrombin, ficain, and ananain, resulting in the release of AMC . This cleavage event is a key step in the metabolic pathway, allowing for the quantitative measurement of protease activity. The interaction of this compound with these enzymes provides valuable insights into the regulation of proteolytic processes and their impact on overall metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is designed to be cleaved by proteases in specific cellular compartments, such as the cytoplasm or extracellular space . The localization of this compound within these compartments ensures that it interacts with the target enzymes, allowing for accurate measurement of their activity. Additionally, any post-translational modifications that affect the compound’s stability or binding affinity can further influence its subcellular localization and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amino-4-methylcoumarin moiety. The process typically includes:

Industrial Production Methods

Industrial production of benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin is unique due to its high sensitivity and specificity for thrombin and other proteolytic enzymes. Its ability to release a fluorescent product upon cleavage makes it a valuable tool in various biochemical and medical assays .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDRNGBZKAOZHF-OLWNVYNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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